

# An In-depth Technical Guide to 2-(Furan-2-yl)-2-oxoacetaldehyde

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-(Furan-2-yl)-2-oxoacetaldehyde

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This technical guide provides a comprehensive overview of **2-(Furan-2-yl)-2-oxoacetaldehyde**, a furan derivative of interest in chemical synthesis and potentially in drug discovery. This document outlines its chemical identity, physicochemical properties, and potential biological significance, supported by available data and methodologies.

## Chemical Identity and Nomenclature

The compound with the systematic name **2-(Furan-2-yl)-2-oxoacetaldehyde** is a bifunctional organic molecule containing both a furan ring and a glyoxal functional group.

IUPAC Name: **2-(Furan-2-yl)-2-oxoacetaldehyde**

Synonyms:

- Furan-2-yl-oxo-acetaldehyde<sup>[1]</sup>

## Physicochemical Properties

A summary of the key physicochemical properties of **2-(Furan-2-yl)-2-oxoacetaldehyde** is presented in Table 1. This data is crucial for its handling, characterization, and application in experimental settings.

Table 1: Physicochemical Data of **2-(Furan-2-yl)-2-oxoacetaldehyde**

Property	Value	Source(s)
Molecular Formula	C <sub>6</sub> H <sub>4</sub> O <sub>3</sub>	[1][2]
Molecular Weight	124.096 g/mol	[1]
CAS Number	17090-71-0	[1][2]
Physical State	Yellow solid	[1]
Melting Point	68-70 °C	[1]
InChI	InChI=1S/C6H4O3/c7-4-5(8)6-2-1-3-9-6/h1-4H	[3]
SMILES	O=CC(=O)c1ccco1	[2]

## Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2-(Furan-2-yl)-2-oxoacetaldehyde** is not readily available in the reviewed literature, a general synthetic strategy can be inferred from related transformations. The synthesis of the related compound, 2-(furan-2-yl)-2-oxoacetic acid, from furfural suggests a potential pathway.[4] A plausible laboratory-scale synthesis could involve the oxidation of a suitable precursor, such as 2-acetylfuran.

Below is a representative, hypothetical experimental workflow for the synthesis of a furan derivative, which can be adapted for the synthesis of **2-(Furan-2-yl)-2-oxoacetaldehyde**.

Hypothetical Experimental Protocol: Oxidation of 2-Acetylfuran

Objective: To synthesize **2-(Furan-2-yl)-2-oxoacetaldehyde** from 2-acetylfuran.

Materials:

- 2-Acetylfuran
- Selenium dioxide (SeO<sub>2</sub>)
- Dioxane

- Water
- Dichloromethane
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-acetylfuran in a mixture of dioxane and water.
- Add a stoichiometric amount of selenium dioxide to the solution.
- Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the mixture to room temperature and filter to remove the selenium byproduct.
- Extract the aqueous filtrate with dichloromethane.
- Combine the organic layers and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
- Collect the fractions containing the desired product and evaporate the solvent to yield pure **2-(Furan-2-yl)-2-oxoacetaldehyde**.

- Characterize the final product using spectroscopic methods ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR) and determine its melting point.

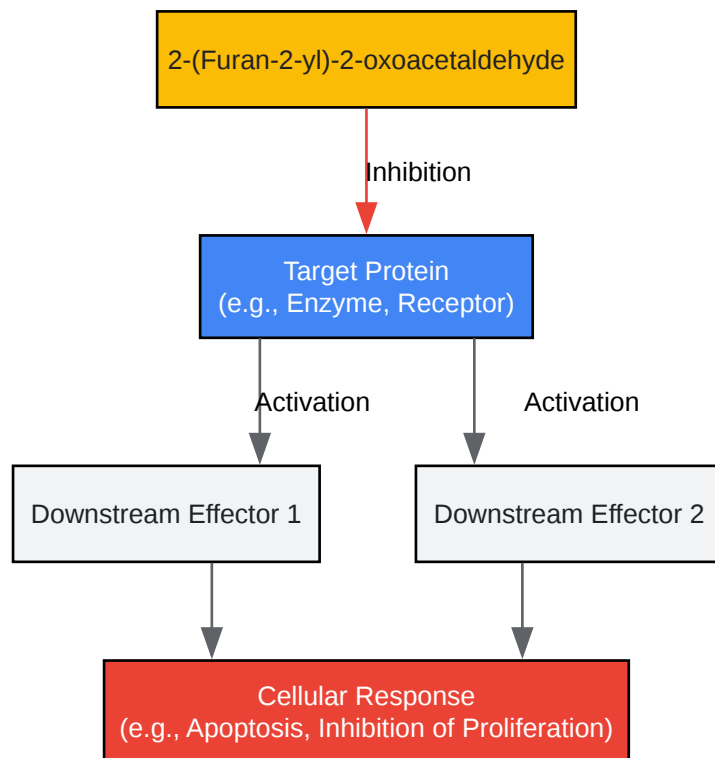
## Potential Biological Significance and Signaling Pathways

Direct experimental evidence for the biological activity of **2-(Furan-2-yl)-2-oxoacetaldehyde** is limited. However, the furan scaffold is a common motif in a wide range of biologically active compounds, exhibiting antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. The presence of the reactive  $\alpha$ -oxoaldehyde functionality suggests potential for interaction with biological nucleophiles, such as amino acid residues in proteins.

Given the known activities of other  $\alpha,\beta$ -unsaturated carbonyl compounds and glyoxal derivatives, it is plausible that **2-(Furan-2-yl)-2-oxoacetaldehyde** could act as an inhibitor of cellular processes by targeting key enzymes or signaling proteins. For instance, it could potentially inhibit enzymes involved in cell division, similar to how cinnamaldehyde derivatives target the FtsZ protein in bacteria.<sup>[5]</sup>

Below is a diagram illustrating a hypothetical signaling pathway that could be modulated by a bioactive furan derivative.

## Hypothetical Signaling Pathway for a Bioactive Furan Derivative

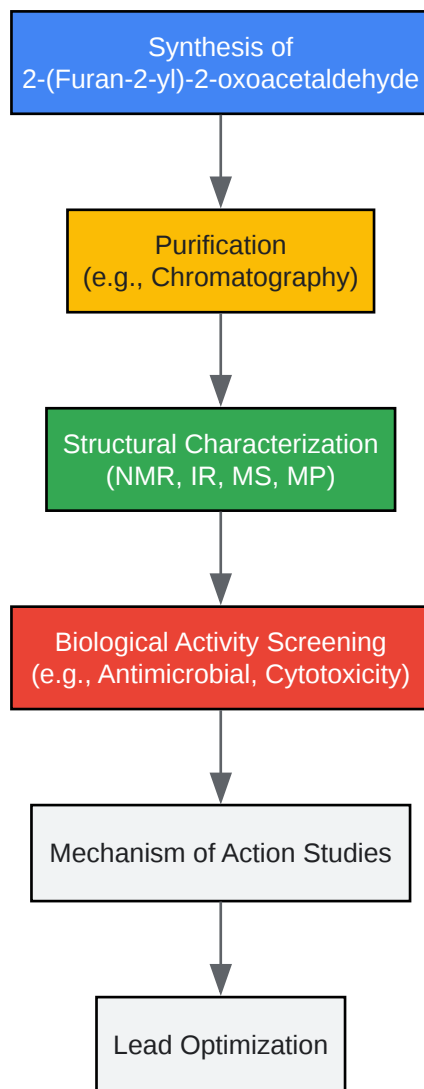
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Caption: Hypothetical signaling pathway.

## Experimental Workflow Visualization

To provide a clear overview of the research and development process for a compound like **2-(Furan-2-yl)-2-oxoacetaldehyde**, the following workflow diagram is presented.

## General Experimental Workflow for Compound Analysis



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Caption: General experimental workflow.

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Address: 3281 E Guasti Rd  
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